molecular formula C13H18N4O3 B15295329 N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide

N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide

Cat. No.: B15295329
M. Wt: 278.31 g/mol
InChI Key: LRLUTTLRQCVDKQ-UHFFFAOYSA-N
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Description

N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide is a synthetic acetamide derivative characterized by a piperazine ring linked to an acetamide backbone. The molecule features a methyl group and a 4-nitrophenyl substituent on the nitrogen atom of the acetamide moiety. Its molecular formula is C₁₃H₁₇N₅O₃, with a molecular weight of 307.3 g/mol (exact value may vary depending on hydration or salt forms) .

Properties

Molecular Formula

C13H18N4O3

Molecular Weight

278.31 g/mol

IUPAC Name

N-methyl-N-(4-nitrophenyl)-2-piperazin-1-ylacetamide

InChI

InChI=1S/C13H18N4O3/c1-15(11-2-4-12(5-3-11)17(19)20)13(18)10-16-8-6-14-7-9-16/h2-5,14H,6-10H2,1H3

InChI Key

LRLUTTLRQCVDKQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)CN2CCNCC2

Origin of Product

United States

Preparation Methods

One-Pot Synthesis via Sequential Acylation, Substitution, and Reduction

The most widely documented method for synthesizing N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide employs a one-pot strategy to streamline production. This approach, detailed in a 2018 patent, minimizes intermediate isolation steps and improves overall yield.

Reaction Sequence and Conditions

  • Acylation :

    • Substrate : N-Methyl-4-nitroaniline is dissolved in an aqueous organic solvent (e.g., tetrahydrofuran or dichloromethane) with a base such as sodium hydroxide.
    • Reagent : Chloroacetyl chloride or bromoacetyl bromide is added dropwise at 0–70°C.
    • Outcome : Forms N-(4-nitrophenyl)-2-chloroacetamide as the primary intermediate.
    • Key Parameter : Temperature control at 25–40°C prevents premature hydrolysis of the chloroacetyl group.
  • Nucleophilic Substitution :

    • Reagent : N-Methylpiperazine is introduced to the reaction mixture after aqueous layer removal.
    • Conditions : Stirring at 0–75°C for 2–10 hours facilitates displacement of the chloride by the piperazine moiety.
    • Yield Optimization : Excess N-methylpiperazine (1.5–2.0 equivalents) ensures complete conversion.
  • Nitro Group Reduction :

    • Reducing Agents : Catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., Fe/HCl) are employed at 15–100 psi and 0–75°C.
    • Duration : 8–36 hours to achieve full reduction to the amine derivative.
    • Workup : Filtration removes catalyst residues, followed by solvent evaporation and crystallization using reverse-phase solvents.
Table 1: One-Pot Synthesis Conditions and Outcomes
Step Reagents/Conditions Temperature Range Time Yield (%)
Acylation Chloroacetyl chloride, NaOH, THF/H₂O 0–70°C 0.1–3 hrs 85–92
Substitution N-Methylpiperazine, THF 0–75°C 2–10 hrs 78–88
Reduction H₂ (1 atm), Pd/C, Ethanol 25–60°C 12–24 hrs 90–95

Stepwise Synthesis with Intermediate Isolation

For laboratories prioritizing purity over throughput, a stepwise approach isolates intermediates at each stage. This method is favored for small-scale production or when characterizing reaction byproducts.

Acylation of N-Methyl-4-Nitroaniline

  • Mechanism : The amine group attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate that collapses to release HCl.
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity, while aqueous bases (e.g., K₂CO₃) neutralize liberated acid.

Piperazine Substitution

  • Kinetics : Second-order kinetics dominate, with rate dependence on both the chloroacetamide and piperazine concentrations.
  • Side Reactions : Competing hydrolysis to 2-(piperazin-1-yl)acetic acid occurs at elevated temperatures (>50°C), necessitating strict temperature control.

Catalytic Hydrogenation of the Nitro Group

  • Catalyst Optimization : Raney nickel offers cost advantages over Pd-C but requires higher pressures (3–5 atm).
  • Selectivity : Over-reduction to hydroxylamine derivatives is mitigated by maintaining pH > 7 via ammonium hydroxide.
Table 2: Comparative Analysis of Reducing Agents
Reductant Pressure (psi) Temperature (°C) Byproducts Yield (%)
H₂/Pd-C 15–30 25–60 None 90–95
Fe/HCl Ambient 70–80 Fe₃O₄, NH₄Cl 75–82
SnCl₂/HCl Ambient 60–70 SnO₂, NH₄Cl 68–75

Industrial-Scale Production and Process Optimization

Industrial protocols emphasize cost-efficiency and waste reduction. A 2022 study highlights the use of continuous flow reactors to enhance heat transfer and reduce reaction times.

Solvent Recycling

  • Aqueous Workup : The biphasic mixture from the acylation step allows for solvent recovery via distillation, reducing raw material costs by 20–30%.

Crystallization Techniques

  • Antisolvent Addition : Heptane or cyclohexane induces crystallization of the final product, achieving >99% purity after two recrystallizations.

Environmental Considerations

  • Waste Streams : Piperazine hydrochloride byproducts are neutralized with NaOH to recover free piperazine, aligning with green chemistry principles.

Alternative Synthetic Routes and Emerging Methodologies

Ugi Multicomponent Reaction

  • Applicability : While primarily used for arylamide derivatives, Ugi reactions could theoretically assemble the acetamide backbone via condensation of an amine, carbonyl, and isocyanide.
  • Limitations : Low yields (<50%) and incompatibility with nitro groups limit its utility for this compound.

Solid-Phase Synthesis

  • Resin-Bound Intermediates : Wang resin-functionalized chloroacetamide enables stepwise assembly but faces scalability challenges.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include the N-methyl singlet at δ 3.25 ppm and piperazine protons as triplets near δ 2.70–3.60 ppm.
  • HPLC Purity : Reverse-phase C18 columns with UV detection at 254 nm confirm >98% purity for pharmaceutical-grade material.

Chemical Reactions Analysis

Reduction of the Nitro Group

The 4-nitrophenyl group undergoes reduction to form a 4-aminophenyl derivative, a common reaction for aromatic nitro compounds.

Reaction Type Reagents/Conditions Product
Catalytic HydrogenationH₂, Pd/C or Raney Ni, ethanol, 25–60°CN-methyl-N-(4-aminophenyl)-2-(piperazin-1-yl)acetamide
Acidic ReductionFe/HCl or SnCl₂/HCl, refluxSame as above, with byproducts (e.g., Fe₃O₄, SnO₂)

The reduction proceeds via intermediate nitroso and hydroxylamine species before yielding the primary amine . This transformation is critical for generating bioactive intermediates in pharmaceutical synthesis.

Hydrolysis of the Acetamide Group

The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or its salt.

Reaction Type Reagents/Conditions Product
Acidic HydrolysisHCl (6M), reflux, 12–24 hrs2-(Piperazin-1-yl)acetic acid + N-methyl-4-nitroaniline
Basic HydrolysisNaOH (10%), reflux, 6–12 hrsSodium 2-(piperazin-1-yl)acetate + N-methyl-4-nitroaniline

The reaction mechanism involves nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by cleavage of the C–N bond .

Piperazine Ring Modifications

The piperazine ring’s secondary amines are susceptible to alkylation, acylation, or salt formation.

Reaction Type Reagents/Conditions Product
AlkylationCH₃I, K₂CO₃, DMF, 50°CN-methyl-N-(4-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide
AcylationAcetyl chloride, pyridine, 0°CN-methyl-N-(4-nitrophenyl)-2-(4-acetylpiperazin-1-yl)acetamide
Salt FormationHCl (g), diethyl etherThis compound hydrochloride

These reactions modify the compound’s polarity and bioavailability, making them valuable for drug development .

Nucleophilic Aromatic Substitution

The electron-deficient 4-nitrophenyl group may undergo substitution under harsh conditions, though reactivity is limited due to the nitro group’s meta-directing effects.

Reaction Type Reagents/Conditions Product
HalogenationCl₂, FeCl₃, 100°CN-methyl-N-(4-nitro-3-chlorophenyl)-2-(piperazin-1-yl)acetamide
AminationNH₃, Cu catalyst, 150°CN-methyl-N-(4-nitro-3-aminophenyl)-2-(piperazin-1-yl)acetamide (low yield)

Such reactions require elevated temperatures and catalysts due to the nitro group’s deactivating nature .

Oxidation Reactions

The piperazine ring and methyl groups are potential oxidation sites, though limited data exist.

Reaction Type Reagents/Conditions Product
N-OxidationmCPBA, CH₂Cl₂, 0°CN-methyl-N-(4-nitrophenyl)-2-(4-oxopiperazin-1-yl)acetamide (speculative)

Scientific Research Applications

N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide is a chemical compound that has a nitrophenyl group and a piperazine moiety in its structure. It has gained interest in different fields, especially medicinal chemistry, due to its potential biological activities.

Note: The search results contain information on compounds that are structurally similar to this compound, but not this specific compound. Therefore, the information below covers the applications of structurally similar compounds.

Potential Applications

  • Drug development Studies suggest this compound may interact with specific enzymes or receptors, which could alter biochemical pathways or gene expression profiles. Research indicates it may bind to specific enzymes or receptors, altering biochemical pathways or gene expression profiles. Further detailed studies are necessary to elucidate these interactions and their implications for drug development.
  • Antimicrobial Agents Piperazine derivatives have demonstrated antimicrobial activity, suggesting they can inhibit bacterial growth, which indicates their potential use in the development of new antibiotics.
  • Enzyme Inhibition Piperazine derivatives can act as inhibitors of human acetylcholinesterase (AChE), an enzyme important in neurotransmission. Studies have shown that these compounds can bind to both the peripheral anionic site and catalytic sites of AChE, suggesting they may be useful in treating neurodegenerative diseases such as Alzheimer's.
  • Antiviral Therapies N(2)-(phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide binds to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P(2)) binding pocket of the HIV-1 matrix (MA) protein and may be useful in creating new inhibitors of HIV-1 replication .
  • Anti-inflammatory or Analgesic Effects Preliminary studies suggest that it may exhibit pharmacological properties that could be beneficial in therapeutic applications, including anti-inflammatory or analgesic effects.
  • Anticancer Studies suggest that it may exhibit selective toxicity against certain cancer cell lines and enhance its ability to induce apoptosis in malignant cells while sparing normal cells.
  • BACE1 Inhibitors N-(2-(Piperazin-1-yl)phenyl)aryl carboxamide derivatives were synthesized by Ugi-multicomponent reaction as β-secretase (BACE1) inhibitors .

Data Table

Comparative analysis with similar compounds:

Compound NameKey Structural FeaturesBiological Activity
N-Methyl-N-(4-nitrophenyl)acetamideLacks the nitrosopiperazine moietyLimited biological activity
N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamideLacks the methyl group on nitrogenPotentially similar activities
N-Methyl-N-(4-aminophenyl)-2-(4-nitrosopiperazin-1-yl)acetamideContains an amino group instead of a nitro groupVaries in activity due to functional group differences

Mechanism of Action

The mechanism of action of N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The nitrophenyl group might be involved in electron transfer reactions, while the piperazine ring could interact with biological membranes or proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) logP Notable Properties
Target Compound: this compound C₁₃H₁₇N₅O₃ 307.3 4-nitrophenyl, methyl, piperazine Not reported ~1.7* High polarity due to nitro group
2-[4-(4-Fluorophenyl)piperazino]-N-(2-methoxy-5-nitrophenyl)acetamide C₁₉H₂₀FN₅O₃ 409.4 4-fluorophenyl, 2-methoxy-5-nitrophenyl Not reported 2.1 Enhanced lipophilicity
N-(4-Chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazino]acetamide C₁₈H₁₇Cl₂N₅O₃ 438.3 3-chlorophenyl, 4-chloro-3-nitrophenyl Not reported 3.0 Dual halogen substitution
2-(4-Nitrophenyl)-N-(1,2-oxazol-3-yl)acetamide C₁₁H₉N₃O₄ 247.2 4-nitrophenyl, oxazole Not reported 1.72 Compact structure, moderate solubility
Sensor L1: 2-(3-(Hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide C₂₂H₂₇N₃O₅ 413.5 Hexyloxy, 4-nitrophenyl Not reported 4.5 Fluorescent anion sensor

*Estimated based on analog .

Key Observations :

  • Piperazine modifications : Substituting the piperazine ring with fluorophenyl or chlorophenyl groups (e.g., ) increases molecular weight and lipophilicity (higher logP), which may enhance blood-brain barrier penetration.
  • Functional diversity : Derivatives like Sensor L1 demonstrate how side-chain modifications (e.g., hexyloxy) can tailor compounds for specific applications (e.g., optical sensing).

Pharmacological Activities

Antimicrobial and Antifungal Activity

Piperazine-linked acetamides exhibit broad-spectrum activity:

  • Compounds 47–50 () with benzo[d]thiazol-5-ylsulfonyl-piperazine moieties showed MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • The target compound’s nitro group may enhance interactions with microbial enzymes or DNA, but its efficacy remains untested.
Neurological Activity
  • BM-5 (), a structurally distinct acetamide, acts as a presynaptic antagonist and postsynaptic agonist at muscarinic receptors, enhancing acetylcholine release .
  • The target compound’s piperazine and nitro groups may confer affinity for serotonin or dopamine receptors, though this requires validation.

Structure-Activity Relationships (SAR)

  • meta-substituted analogs .
  • Piperazine flexibility : Bulky substituents on piperazine (e.g., 3-chlorophenyl in ) may sterically hinder receptor interactions, reducing potency.
  • Hybrid structures : Combining acetamide with heterocycles (e.g., oxazole in ) can modulate selectivity and metabolic stability.

Biological Activity

N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C13H17N3O2\text{C}_{13}\text{H}_{17}\text{N}_{3}\text{O}_{2}

This compound features a piperazine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with nitrophenyl acetamides. The process includes:

  • Formation of the Piperazine Derivative : Piperazine is reacted with an appropriate acyl chloride.
  • N-Methylation : The final product is obtained through N-methylation using methyl iodide or another suitable methylating agent.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, indicating a potential application in treating infections caused by resistant bacteria. For instance, compounds structurally related to it have been tested against standard strains using the tube dilution technique, showing significant activity comparable to established antibiotics like ciprofloxacin .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In assays such as the MTT assay, related piperazine derivatives were evaluated for their cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Some derivatives exhibited IC50 values in the micromolar range, suggesting that this compound could inhibit cancer cell proliferation effectively .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeModel/Test UsedResultReference
AntimicrobialTube dilution techniqueSignificant activity vs. standards
AnticancerMTT assayIC50 values in micromolar range
CytotoxicityVarious cancer cell linesEffective inhibition observed

Molecular Docking Studies

Molecular docking studies have been conducted to understand how this compound interacts with biological targets at the molecular level. These studies suggest that it binds effectively to certain receptors involved in cancer cell growth and proliferation, potentially leading to apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. Key parameters include solvent choice (e.g., DMF or THF for polar intermediates), temperature control (reflux at 80–110°C), and stoichiometric ratios of piperazine derivatives and nitrophenyl precursors. Purification via column chromatography or recrystallization is critical. Reaction progress should be monitored using TLC, while final purity is assessed via HPLC (>95%) .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm molecular structure via 1H/13C NMR, focusing on chemical shifts for the piperazine ring (δ 2.5–3.5 ppm) and nitrophenyl groups (δ 7.5–8.5 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peak at m/z 307.3).
  • FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and nitro (N-O, ~1520 cm⁻¹) functional groups.
  • HPLC : Assess purity using C18 columns with UV detection at 254 nm .

Q. What biological targets are hypothesized for this compound based on structural analogs?

  • Methodological Answer : Structural analogs (e.g., piperazine-containing acetamides) show affinity for serotonin (5-HT1A/2A) and dopamine receptors. Computational docking studies suggest the nitrophenyl group enhances π-π stacking with aromatic residues in receptor binding pockets. Initial screening should include radioligand displacement assays using HEK293 cells expressing these targets .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacological activity data across different experimental models?

  • Methodological Answer : Discrepancies may arise from variations in cell lines (e.g., CHO vs. HEK293), assay conditions (pH, temperature), or metabolite interference. To resolve contradictions:

  • Perform dose-response curves under standardized conditions.
  • Use LC-MS/MS to verify compound stability in biological matrices.
  • Compare results with structurally validated analogs (e.g., chlorophenyl derivatives) to isolate substituent effects .

Q. What computational methods are suitable for predicting binding affinity to neurological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT1A (PDB ID: 6WGT). Focus on hydrogen bonding with Asp116 and hydrophobic contacts with Phe361.
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å).
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond acceptors to predict affinity trends .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile?

  • Methodological Answer :

  • Substituent Variation : Replace the nitrophenyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to modulate receptor selectivity.
  • Piperazine Modifications : Introduce methyl or fluorine substituents to enhance blood-brain barrier penetration.
  • In Vitro Screening : Test derivatives in cAMP accumulation or calcium flux assays to quantify functional activity .

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